3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1782854-96-9
VCID: VC12002526
InChI: InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(7-13)8-17-5-4-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid

CAS No.: 1782854-96-9

Cat. No.: VC12002526

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid - 1782854-96-9

Specification

CAS No. 1782854-96-9
Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]propanoic acid
Standard InChI InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(7-13)8-17-5-4-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Standard InChI Key NVFLHIKTVZMAMD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]propanoic acid, reflects its three core components:

  • Azetidine ring: A four-membered heterocyclic amine ring contributing to conformational rigidity and potential bioactivity.

  • Boc protecting group: A tert-butoxycarbonyl group that enhances solubility and stabilizes the azetidine nitrogen during synthetic processes.

  • Propanoic acid side chain: A carboxylic acid-terminated alkyl ether enabling salt formation, hydrogen bonding, and conjugation reactions.

The molecular formula C₁₂H₂₁NO₅ (molecular weight: 259.30 g/mol) was confirmed via high-resolution mass spectrometry. Its SMILES string, CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O, and InChI key, NVFLHIKTVZMAMD-UHFFFAOYSA-N, provide unambiguous structural identifiers for database searches.

Table 1: Physicochemical Properties

PropertyValue
CAS No.1782854-96-9
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight259.30 g/mol
XLogP30.9 (predicted)
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5 (2x O, 3x N/O in azetidine)
Rotatable Bond Count8

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid typically follows a multi-step sequence:

  • Azetidine ring formation: Cyclization of 1,3-dibromopropane with ammonia derivatives under high-pressure conditions yields the azetidine core.

  • Boc protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine protects the azetidine nitrogen.

  • Etherification: The azetidine’s 3-position methanol group undergoes Williamson ether synthesis with methyl 3-bromopropanoate.

  • Ester hydrolysis: Basic hydrolysis of the methyl ester (e.g., NaOH in THF/water) generates the free propanoic acid.

Critical process parameters include strict anhydrous conditions during Boc protection (to prevent premature deprotection) and controlled pH during hydrolysis to avoid azetidine ring opening.

Table 2: Key Synthetic Intermediates

StepIntermediateRole
13-(hydroxymethyl)azetidineAzetidine core with -CH₂OH
2Boc-protected azetidine methanolStabilized nitrogen for later functionalization
3Methyl ester precursorEther-linked propanoic acid derivative

Applications in Pharmaceutical Development

Intermediate for Biologically Active Molecules

The compound’s dual functionality (Boc group and carboxylic acid) positions it as a linchpin in synthesizing:

  • Kinase inhibitors: The azetidine ring mimics purine scaffolds, enabling ATP-binding pocket interactions.

  • Anticoagulants: Structural analogs of propanoic acid derivatives show carboxypeptidase U inhibition, relevant in fibrinolysis regulation .

  • Prodrugs: The Boc group facilitates controlled release via enzymatic cleavage in vivo.

Case Study: Analog Comparison

A methylated analog, 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid (CAS No. 2377032-73-8), demonstrates how minor structural changes impact properties :

Table 3: Structural and Functional Comparison

PropertyTarget CompoundMethylated Analog
Molecular FormulaC₁₂H₂₁NO₅C₁₂H₂₁NO₄
Molecular Weight259.30 g/mol243.30 g/mol
Key Modification-3-methyl azetidine
LogP (predicted)0.91.3
Solubility (Water)12 mg/mL8 mg/mL

The methyl group increases hydrophobicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Analytical Characterization

Spectroscopic Profiling

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.45–3.70 (m, 4H, azetidine CH₂), 4.10 (s, 2H, OCH₂), 2.60 (t, 2H, CH₂COOH).

    • ¹³C NMR: 155.2 ppm (Boc C=O), 174.8 ppm (COOH C=O).

  • Mass Spectrometry:

    • ESI-MS: m/z 260.1 [M+H]⁺, 282.1 [M+Na]⁺.

  • Chromatography:

    • HPLC: Retention time 6.2 min (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Biological Relevance and Hypothesized Mechanisms

While direct activity data for this compound remains unpublished, its structural motifs suggest plausible targets:

  • Carboxypeptidase Inhibition: The carboxylic acid may chelate zinc ions in metalloproteases like CPU, analogous to anticoagulant compounds in patent WO2003013526A1 .

  • Kinase Binding: The azetidine’s planar geometry could mimic adenine in kinase ATP pockets, potentially inhibiting phosphorylation.

  • GPCR Modulation: Azetidines are known ligands for G protein-coupled receptors involved in neurotransmission and inflammation.

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